N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2,5-dimethylphenyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline
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Overview
Description
(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(2,5-DIMETHYLPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound characterized by its unique structural components, including dimethoxyphenyl, dimethylphenyl, and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(2,5-DIMETHYLPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity. For instance, the use of molecular imprinting techniques and polymerization of functional monomers with cross-linkers around target molecules is a common approach .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic methods such as reactive crystallization, which offers a low-temperature route, short preparation time, and inexpensive materials . These methods are optimized to ensure consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(2,5-DIMETHYLPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(2,5-DIMETHYLPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical sensors
Mechanism of Action
The mechanism by which (2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(2,5-DIMETHYLPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, altering signal transduction pathways, and modulating gene expression. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(2,5-DIMETHYLPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE: shares structural similarities with other thiazole derivatives and compounds containing dimethoxyphenyl and trifluoromethylphenyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H27F3N2O2S |
---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2,5-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-imine |
InChI |
InChI=1S/C28H27F3N2O2S/c1-18-8-9-19(2)23(14-18)24-17-36-27(32-22-7-5-6-21(16-22)28(29,30)31)33(24)13-12-20-10-11-25(34-3)26(15-20)35-4/h5-11,14-17H,12-13H2,1-4H3 |
InChI Key |
MGIUFXHZAABRBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=NC3=CC=CC(=C3)C(F)(F)F)N2CCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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